2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, pyridazinone, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl and sulfonyl groups. The final step involves the acylation of the pyridazinone with 3,4,5-trimethoxyphenyl acetic acid.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((3-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 2-(3-((3-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide may confer unique properties, such as increased metabolic stability or specific interactions with biological targets, compared to its chloro- or bromo- analogs.
Biological Activity
The compound 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F N₃ O₄ S
- Molecular Weight : 385.42 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorobenzenesulfonyl group enhances its interaction with enzymes and receptors involved in key metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes related to inflammation and bacterial resistance.
Antibacterial Activity
Recent research has indicated that compounds similar to this structure exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to the target compound have shown MIC values ranging from 16 µM to 128 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µM) | Bacterial Strain |
---|---|---|
Compound A | 16 | S. aureus |
Compound B | 32 | E. coli |
Compound C | 64 | B. subtilis |
This suggests a promising potential for the target compound in treating bacterial infections.
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Similar compounds have shown varying degrees of AChE inhibition:
- IC50 Values : The IC50 values for AChE inhibition ranged from 0.55 µM to 2.28 µM across different derivatives .
Compound | IC50 (µM) | Activity Level |
---|---|---|
Compound D | 0.55 | High |
Compound E | 1.50 | Moderate |
Compound F | 2.28 | Low |
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives based on the core structure of the target compound and evaluated their biological activities. The results demonstrated that modifications in the substituent groups significantly influenced antibacterial and AChE inhibitory activities.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds revealed that electron-donating groups on the aromatic ring enhanced both antibacterial and AChE inhibitory activities. For example, introducing methoxy groups increased potency against E. coli .
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O7S/c1-30-16-10-14(11-17(31-2)21(16)32-3)23-18(26)12-25-20(27)8-7-19(24-25)33(28,29)15-6-4-5-13(22)9-15/h4-11H,12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMHOZXAMSMPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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